Cas no 543730-63-8 (Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is a chemically synthesized amine derivative with a molecular structure featuring dichloro and benzyloxy substituents. The hydrochloride salt enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. Its key advantages include high purity and consistent reactivity, which are critical for precise synthetic processes. The compound’s dichlorinated aromatic ring and functionalized amine group contribute to its utility as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its well-defined properties ensure reproducibility in experimental settings, supporting its use in method development and scale-up studies.
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride structure
543730-63-8 structure
Product name:Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
CAS No:543730-63-8
MF:C14H13NOCl2.HCl
Molecular Weight:318.626
MDL:MFCD31561568
CID:4029480
PubChem ID:85839021

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
    • 543730-63-8
    • 1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine;hydrochloride
    • A1-08382
    • Benzenemethanamine, 3,4-dichloro-n-(phenylmethoxy)-, hydrochloride
    • MDL: MFCD31561568
    • インチ: InChI=1S/C14H13Cl2NO.ClH/c15-13-7-6-12(8-14(13)16)9-17-18-10-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H
    • InChIKey: KYHNOAQNZCSZHP-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 317.014097Da
  • 同位素质量: 317.014097Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride Security Information

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
182493-2.500g
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride, 95%
543730-63-8 95%
2.500g
$1403.00 2023-09-11

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride 関連文献

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochlorideに関する追加情報

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride (CAS No. 543730-63-8): A Comprehensive Overview

Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride, identified by its CAS number 543730-63-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives and features a unique structural configuration that makes it a promising candidate for various biological and chemical applications.

The molecular structure of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride consists of a benzene ring substituted with chloro and methoxy groups, coupled with an amine functional group. The presence of these substituents enhances its reactivity and potential biological activity. Specifically, the dichloro substitution at the 3 and 4 positions of the benzene ring increases the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. This characteristic is particularly useful in synthetic chemistry for constructing more complex molecules.

The hydrochloride salt form of this compound improves its solubility in water, which is a critical factor for pharmaceutical applications. Enhanced solubility facilitates better absorption and distribution within biological systems, making it more effective in drug formulations. This property has been a focus of interest in recent studies aimed at optimizing drug delivery systems.

In recent years, there has been growing research interest in the pharmacological properties of amine derivatives like Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride. Studies have suggested that such compounds may exhibit potent effects on various biological targets. For instance, preliminary investigations have indicated that this molecule could interact with enzymes and receptors involved in inflammatory pathways. The dichloro-substituted benzene ring may serve as a scaffold for modulating the activity of these targets, potentially leading to novel therapeutic interventions.

The phenylmethoxy group in the structure contributes to the compound's ability to engage in hydrogen bonding interactions, which is crucial for its binding affinity to biological targets. This feature has been explored in computational studies aimed at designing molecules with high specificity for certain therapeutic targets. Such studies often employ molecular modeling techniques to predict how Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride might interact with proteins and other biomolecules.

One of the most intriguing aspects of this compound is its potential role in developing new antiviral and antibacterial agents. The structural features that make it interesting for drug design are also shared by several known bioactive molecules. Researchers are exploring how modifications to the core structure of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride could enhance its efficacy against pathogens while minimizing side effects.

The synthesis of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. These synthetic approaches are not only efficient but also environmentally friendly, aligning with current trends toward sustainable chemistry.

The pharmacokinetic properties of this compound are also under investigation. Studies have begun to explore how quickly it is metabolized and excreted from the body. Understanding these processes is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the metabolic pathways associated with this compound.

In conclusion, Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride represents a significant area of research due to its unique structural features and potential biological activities. Its applications span across various fields including medicinal chemistry and drug development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an important role in the future of pharmaceutical innovation.

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